6H-[1,3]Dioxolo[4,5-e]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-[1,3]dioxolo[4,5-e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKIMIEEYHFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600094 | |
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17367-93-0 | |
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6h 1 2 Dioxolo 4,5 E Indole and Derivatives
Classical and Contemporary Approaches to the Core Scaffold
The construction of the 6H- researchgate.netDioxolo[4,5-e]indole core is achieved through a range of synthetic approaches. These methods can be broadly categorized into multi-step strategies, condensation reactions, various cyclization techniques, and reductive transformations, each offering unique advantages in terms of efficiency, substrate scope, and functional group tolerance.
Multi-Step Organic Synthesis Strategies
The synthesis of the dioxoloindole framework often necessitates multi-step reaction sequences, starting from simpler, commercially available precursors. ontosight.aievitachem.com These strategies allow for the gradual and controlled construction of the complex polycyclic structure.
One prominent multi-step approach is the Hemetsberger indole (B1671886) synthesis. This method involves the thermal or base-catalyzed cyclization of α-azido-cinnamic esters. For instance, methyl 2-azido-3-(benzo[d] researchgate.netdioxol-4-yl)acrylate can be cyclized in refluxing xylene to yield methyl 5H- researchgate.netdioxolo[4,5-f]indole-2-carboxylate. acs.org This reaction proceeds through a nitrene intermediate which then undergoes intramolecular cyclization to form the indole ring.
Another versatile multi-step strategy involves the reductive cyclization of a nitrostyrene (B7858105) precursor. chimia.ch This sequence begins with the condensation of an appropriate benzaldehyde (B42025) with a nitromethane (B149229) derivative, followed by reduction of the nitro group and subsequent cyclization to form the indole ring system. For example, 4,5-diacetoxy-2,β-dinitrostyrene can be subjected to reductive cyclization using iron in acetic acid to produce 5,6-diacetoxyindole (B75982) (DAI), a related dihydroxyindole derivative. google.com
The table below summarizes a selection of multi-step synthetic strategies for dioxoloindole derivatives.
| Starting Materials | Key Intermediates | Final Product | Key Reactions | Reference(s) |
| Benzo[d] researchgate.netdioxol-4-carbaldehyde, Methyl azidoacetate | Methyl 2-azido-3-(benzo[d] researchgate.netdioxol-4-yl)acrylate | Methyl 5H- researchgate.netdioxolo[4,5-f]indole-2-carboxylate | Claisen condensation, Hemetsberger cyclization | acs.org |
| 3,4-(Methylenedioxy)aniline, Benzoyl isothiocyanate | N-(Benzo[d] researchgate.netdioxol-5-yl)carbamothioylbenzamide | 6-Aminobenzo[d] researchgate.netdioxole-5-thiol | Thiourea formation, Hydrolysis, Cyclization | mdpi.com |
| 4,5-Diacetoxy-2,β-dinitrostyrene | - | 5,6-Diacetoxyindole | Reductive cyclization | google.com |
Condensation Reactions in Dioxoloindole Formation
Condensation reactions are fundamental to building the carbon framework of dioxoloindole systems. The Claisen condensation, for example, is employed to synthesize β-diketo ester intermediates, which are precursors for more complex derivatives. acs.org In this reaction, an ester is treated with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution with another ester molecule.
The Knoevenagel condensation is another key reaction, often used in multicomponent strategies. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. For instance, the reaction of an aromatic aldehyde, 3,4-methylenedioxyaniline, and Meldrum's acid (isopropylidene malonate) leads to the formation of 7,8-dihydro- researchgate.netdioxolo[4,5-g]quinolin-6(5H)-ones, a related heterocyclic system. acs.org The initial step is the Knoevenagel condensation between the aldehyde and Meldrum's acid. acs.org
Aldol-type condensations are also utilized. The reaction of triazole-substituted isatin (B1672199) derivatives with 3-acetoxyindole proceeds via an aldol (B89426) condensation to furnish indirubin-based compounds, showcasing the utility of this reaction in linking the dioxoloindole core to other moieties. scielo.br
Cyclization Reactions for Fused Ring Systems
Cyclization reactions are the cornerstone of forming the fused ring system of 6H- researchgate.netDioxolo[4,5-e]indole. These reactions can be categorized based on the nature of the bond-forming process, including oxidative and electrophilic pathways.
A direct method to form the dioxole ring is through the cyclization of a diol. For example, a 4,5-dihydroxyindole derivative can be treated with trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid to induce cyclization and form the methylenedioxy bridge of the dioxole ring system.
Oxidative cyclization methods provide an efficient means to construct the indole ring from acyclic precursors by forming a key C-N or C-C bond under oxidizing conditions.
A notable example is the copper(I)-catalyzed intramolecular oxidative C-H amination. Using a catalyst system of copper(I) iodide (CuI) with a 2,2'-bipyridyl ligand, tailored indole precursors can be cyclized to directly form dione (B5365651) structures like 5-propyl-5H-dioxolo[4,5-f]indole-6,7-dione in good yield. This reaction is believed to proceed through copper-mediated activation of a C-H bond, which facilitates the intramolecular amination and subsequent oxidation.
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), can also mediate the oxidative cyclization of 2-alkenyl anilines to furnish the indole core. organic-chemistry.org Furthermore, an I(III)-catalyzed oxidative cyclization-migration tandem reaction has been developed, which converts unactivated anilines into 3H-indoles using Selectfluor as the oxidant. nih.gov This method is mild and tolerates various functional groups. nih.gov
The table below highlights key features of selected oxidative cyclization methods.
| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Reference(s) |
| Intramolecular Oxidative C-H Amination | CuI / 2,2'-Bipyridyl | N-substituted aniline (B41778) derivative | Dioxoloindole dione | |
| Oxidative Cyclization | Phenyliodine(III) diacetate (PIDA) | 2-Alkenyl aniline | N-H Indole | organic-chemistry.org |
| Oxidative Cyclization-Migration | Iodoarene / Selectfluor | Unactivated aniline | 3H-Indole | nih.gov |
| Dehydrogenative Cyclization (Electrocatalytic) | Organic Redox Catalyst | 2-Vinylanilide | Substituted Indole | organic-chemistry.org |
Electrophilic cyclization is a classical and widely used strategy for indole synthesis. In these reactions, an electron-rich portion of the precursor molecule attacks an electrophilic center to close the ring.
The Bischler-Möhlau indole synthesis is a prime example, involving the acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.in The mechanism involves the formation of an enamine or enol intermediate which then undergoes an intramolecular electrophilic attack on the aromatic ring.
Another powerful method is the intramolecular Friedel-Crafts reaction. This approach can be used to cyclize enaminones, derived from 2-anilinocarbonyl compounds, into indoles using a Lewis acid catalyst like aluminum chloride or zinc chloride. researchgate.net
The Fischer indole synthesis, arguably the most famous indole synthesis, involves the acid-catalyzed rearrangement and cyclization of an arylhydrazone. While the key step is a researchgate.netresearchgate.net-sigmatropic rearrangement, the subsequent cyclization step involves an intramolecular electrophilic attack. bhu.ac.in
Reductive Transformations in Dioxoloindole Synthesis
Reductive cyclization offers a powerful pathway to the indole nucleus, typically by forming the pyrrole (B145914) ring from a precursor containing a nitro group.
The Cadogan-Sundberg reaction utilizes trivalent phosphorus compounds, such as triethyl phosphite, to deoxygenate and cyclize aromatic nitro compounds, like nitrostyrenes, to form indoles. chimia.ch However, this reaction often requires high temperatures. chimia.ch More modern methods have been developed to overcome these limitations.
A significant advancement is the use of visible light-promoted intramolecular reductive cyclization. This method employs tris(trimethylsilyl)silane (B43935) as a hydride source to efficiently cyclize suitable precursors under mild conditions. iucr.org This technique was successfully used to synthesize 7-methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- researchgate.netdioxolo[4,5-f]indole. iucr.org
Catalytic hydrogenation is another common reductive method. For instance, the reductive cyclization of ethyl 1-(2-nitrophenyl)-6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate can be achieved using hydrogen gas and a nickel catalyst to afford the corresponding fused indolo[1,2-a]quinoxaline derivative. researchgate.net Additionally, systems like indium in the presence of ammonium (B1175870) chloride have proven effective for various reductive cyclization reactions leading to heterocyclic compounds. researchgate.net
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, a cornerstone in the preparation of indole rings since its discovery in 1883 by Emil Fischer, remains a widely used and effective method. wikipedia.orgbyjus.com The reaction classically involves the acid-catalyzed or thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com The versatility of this reaction allows for the synthesis of a wide array of indole derivatives, including those with the dioxolo-fused scaffold. byjus.com
A modified Fischer synthesis approach has been successfully employed to construct the 5H-dioxolo[4,5-f]indole core. This method utilizes 4,5-methylenedioxycyclohexanone and phenylhydrazine (B124118) hydrochloride under acidic conditions, specifically with methanesulfonic acid at elevated temperatures, to yield the desired indole structure.
The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps. byjus.comresearchgate.net It begins with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with a carbonyl compound. wikipedia.org This is followed by protonation and isomerization to an enamine tautomer. byjus.com A critical uwa.edu.auuwa.edu.au-sigmatropic rearrangement then occurs, leading to the cleavage of the N-N bond. byjus.com The resulting diimine intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) to afford the final aromatic indole ring. wikipedia.org
Recent advancements have introduced milder conditions for the Fischer indolization, such as the use of N-trifluoroacetyl enehydrazines as substrates, which can undergo thermal cyclization under less harsh conditions. organic-chemistry.org
| Reactants | Conditions | Product | Key Features |
|---|---|---|---|
| 4,5-Methylenedioxycyclohexanone and Phenylhydrazine Hydrochloride | Methanesulfonic acid, 80°C, 12 hours | 5H-dioxolo[4,5-f]indole | Modified Fischer synthesis for the dioxolo-indole core. |
| Arylhydrazones | Acid catalyst or heat | Indole nucleus | Classic Fischer indole synthesis. byjus.com |
Palladium-Catalyzed Cross-Coupling Reactions for Dioxoloindole Scaffolds
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net These methods have found extensive application in the construction of complex heterocyclic systems, including the 6H- wikipedia.orguwa.edu.auDioxolo[4,5-e]indole scaffold.
One of the prominent palladium-catalyzed reactions utilized in indole synthesis is the Sonogashira cross-coupling. This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. mdpi.com In the context of dioxoloindole synthesis, a Sonogashira coupling can be employed to connect an appropriately substituted aminohalopyridine with a terminal alkyne, followed by cyclization to form the indole ring. mdpi.com For instance, the synthesis of 5-azaindole (B1197152) derivatives has been achieved through a palladium-mediated Sonogashira coupling followed by an intramolecular cyclization. mdpi.com
The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, involving the reaction of an organoboron compound with an organohalide. researchgate.net This reaction has been instrumental in the synthesis of highly substituted indoles. nih.gov For example, 4-iodoindoles can undergo Suzuki-Miyaura cross-coupling with various boronic acids to introduce diversity at the 4-position of the indole ring. nih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has also been adapted for indole synthesis. acs.org A notable modification of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the key N-arylhydrazone intermediate. wikipedia.org This approach expands the scope of the traditional Fischer synthesis.
Furthermore, palladium-catalyzed intramolecular C–H activation/C–N bond formation has become a significant strategy for constructing heterocyclic rings, including indoles. mdpi.com These reactions offer an atom-economical approach to building the indole scaffold.
| Reaction Type | Key Reactants | Catalyst System | Application in Dioxoloindole Synthesis |
|---|---|---|---|
| Sonogashira Coupling | Terminal alkynes, Aryl halides | Palladium/Copper | Synthesis of alkynyl-substituted indoles, precursors to fused systems. mdpi.comnih.gov |
| Suzuki-Miyaura Coupling | Boronic acids, Aryl halides | Palladium | Introduction of aryl or heteroaryl groups onto the indole core. nih.gov |
| Buchwald-Hartwig Amination | Aryl halides, Amines/Hydrazones | Palladium | Formation of N-aryl bonds, key step in modified Fischer synthesis. wikipedia.org |
| Heck Reaction | Alkenes, Aryl halides | Palladium | Formation of C(sp²)–C(sp²) bonds for indole functionalization. researchgate.net |
Domino Reactions and Multi-Component Strategies in Dioxoloindole Synthesis
Domino reactions and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from simple starting materials. These approaches are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. nih.gov
A novel multi-component domino reaction has been developed for the direct synthesis of polyfunctionalized indoles. nih.gov This reaction can be adapted for the synthesis of benzo[d] wikipedia.orguwa.edu.audioxol-6-yl substituted indoles by reacting benzo[d] wikipedia.orguwa.edu.audioxol-6-ylglyoxal monohydrate with various carboxylic acids. nih.gov The reaction proceeds rapidly, often within 15-30 minutes, with water as the primary byproduct, simplifying the workup process. nih.gov
Another example involves a microwave-assisted three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds to regioselectively synthesize 3-functionalized indole derivatives. acs.org This metal-free approach offers short reaction times and employs green solvents. acs.org
Furthermore, a one-pot, three-component domino reaction involving an arylamine, arylglyoxal, and 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) has been reported for the synthesis of functionalized indole derivatives. semanticscholar.org The proposed mechanism involves an initial Knoevenagel condensation followed by intermolecular and intramolecular nucleophilic additions. semanticscholar.org
Pseudo-four-component reactions have also been developed for the regioselective synthesis of functionalized spiro[ wikipedia.orguwa.edu.audioxolo[4,5-g]quinoline-7,5′-pyrimidine] derivatives. acs.org
| Reaction Type | Key Reactants | Key Features |
|---|---|---|
| Three-Component Domino Reaction | Anilines, Arylglyoxal monohydrates, Cyclic 1,3-dicarbonyls | Microwave-assisted, metal-free, regioselective synthesis of 3-functionalized indoles. acs.org |
| Three-Component Domino Reaction | Arylamine, Arylglyoxal, 4-Hydroxycoumarin/4-Hydroxy-6-methyl-2-pyrone | One-pot synthesis of functionalized indole derivatives via Knoevenagel condensation and nucleophilic additions. semanticscholar.org |
| Pseudo-Four-Component Reaction | 3,4-Methylenedioxyaniline, N,N-dimethylbarbituric acid, Aryl/heteroaryl aldehydes | Regioselective synthesis of functionalized spiro[ wikipedia.orguwa.edu.audioxolo[4,5-g]quinoline-7,5′-pyrimidine] derivatives. acs.org |
Green Chemistry Principles in Dioxoloindole Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. In the context of dioxoloindole synthesis, several approaches have been developed that align with these principles.
One notable example is the use of water as a reaction medium. New multicomponent domino reactions have been established for the synthesis of various heterocyclic compounds, including those with dioxolo moieties, in aqueous solution under microwave irradiation. researchgate.net This method avoids the use of hazardous organic solvents and often proceeds without the need for acid or metal promoters, leading to reduced waste production and easier work-up procedures. researchgate.net
Sonochemical synthesis, which utilizes ultrasound to promote chemical reactions, has also been employed for the eco-compatible synthesis of 8-aryl-7,8-dihydro- wikipedia.orguwa.edu.au-dioxolo[4,5-g]quinolin-6(5H)-ones. researchgate.netnih.gov This method can be performed in aqueous media using a biochemically synthesized TiO2 nanoparticle catalyst, offering high yields and operational simplicity under green reaction conditions. researchgate.netnih.gov
Furthermore, the development of metal-free multicomponent reactions, such as the microwave-assisted synthesis of 3-functionalized indoles, contributes to greener synthesis by avoiding the use of potentially toxic and expensive metal catalysts. acs.org The use of recyclable catalysts, such as trimethylglycine-betaine, in pseudo-four-component reactions for the synthesis of functionalized spiro[ wikipedia.orguwa.edu.audioxolo[4,5-g]quinoline-7,5′-pyrimidine] derivatives, also represents a step towards more sustainable chemical processes. acs.org
| Green Chemistry Approach | Example Application | Key Advantages |
|---|---|---|
| Use of Water as Solvent | Multicomponent domino reactions for spiroheterocycles. researchgate.net | Reduced use of volatile organic compounds, simplified work-up. researchgate.net |
| Sonochemical Synthesis | Synthesis of 8-aryl-7,8-dihydro- wikipedia.orguwa.edu.au-dioxolo[4,5-g]quinolin-6(5H)-ones. researchgate.netnih.gov | Energy efficient, can be performed in aqueous media. researchgate.netnih.gov |
| Metal-Free Catalysis | Microwave-assisted synthesis of 3-functionalized indoles. acs.org | Avoids potentially toxic and expensive heavy metals. acs.org |
| Use of Recyclable Catalysts | Trimethylglycine-betaine catalyzed pseudo-four-component reaction. acs.org | Reduces catalyst waste and cost. acs.org |
Stereoselective and Regioselective Synthesis of Dioxoloindole Derivatives
The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where specific isomers often exhibit desired therapeutic effects. Several methodologies have been developed for the stereoselective and regioselective synthesis of derivatives containing the dioxoloindole framework.
A highly diastereoselective synthesis of spiropyrrolidine oxindoles incorporating multiple stereocenters has been achieved through a green one-pot three-component [3+2] cycloaddition reaction. rsc.org This reaction involves a thiazolo[3,2-a]indole derivative and isatin-derived azomethine ylides, mediated by an eco-friendly deep eutectic solvent system. rsc.org
Regioselective synthesis has been demonstrated in the thionation reaction to form dioxolo[4,5-b]phenothiazines, where cyclization occurs preferentially at a specific position on the wikipedia.orguwa.edu.aubenzodioxole moiety to yield the linear isomer. lookchemmall.com The regioselectivity of this reaction was confirmed by 1H NMR spectroscopy. lookchemmall.com
Furthermore, a novel regioselective synthesis of 3-substituted indole derivatives has been developed using a one-pot, three-component reaction. nih.gov The regioselectivity of the product formation was confirmed through various studies, including density functional theory (DFT) calculations. nih.gov In some cases, unexpected regioselectivity is observed, highlighting the subtleties of reaction control. nih.gov
Multicomponent reactions have also been designed to be highly chemo-, regio-, and stereoselective. For instance, the synthesis of spiro{ wikipedia.orguwa.edu.audioxanopyridine}-4,6-diones and pyrazolo[3,4-b]pyridines via new multicomponent domino reactions in water under microwave irradiation showcases excellent control over these aspects. researchgate.net
| Synthetic Strategy | Targeted Selectivity | Example | Key Outcome |
|---|---|---|---|
| [3+2] Cycloaddition | Stereoselective | Synthesis of spiropyrrolidine oxindoles. rsc.org | Highly diastereoselective formation of multiple stereocenters. rsc.org |
| Bernthsen Thionation | Regioselective | Synthesis of dioxolo[4,5-b]phenothiazines. lookchemmall.com | Formation of the linear isomer with high selectivity. lookchemmall.com |
| Three-Component Reaction | Regioselective | Synthesis of 3-substituted indole derivatives. nih.gov | Formation of a single regioisomer confirmed by DFT studies. nih.gov |
| Multicomponent Domino Reaction | Chemo-, Regio-, and Stereoselective | Synthesis of spiro{ wikipedia.orguwa.edu.audioxanopyridine}-4,6-diones. researchgate.net | High selectivity in a one-pot aqueous synthesis. researchgate.net |
Chemical Reactivity and Functionalization of 6h 1 2 Dioxolo 4,5 E Indole
Electrophilic and Nucleophilic Substitution Reactions
The indole (B1671886) core is inherently electron-rich, making it susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution on the indole ring is typically the C3 position, as the resulting cationic intermediate can be stabilized by the nitrogen atom's lone pair of electrons. bhu.ac.in In the context of 6H- bhu.ac.inDioxolo[4,5-e]indole, the fused dioxole ring further influences the electron density of the aromatic system.
Electrophilic Substitution:
The pyrrole (B145914) ring within the indole structure is highly reactive towards various electrophiles, including protonation, halogenation, alkylation, and acylation. researchgate.net Due to the delocalization of π-electrons, the indole nucleus readily undergoes electrophilic substitution. researchgate.net Should the C3 position be occupied, electrophilic attack is next favored at the C2 position, and if both are blocked, substitution may occur at the C6 position of the benzene (B151609) ring. bhu.ac.in
Nucleophilic Substitution:
While less common for the indole nucleus itself, nucleophilic substitution can occur on derivatives of 6H- bhu.ac.inDioxolo[4,5-e]indole, particularly at the carbonyl groups of oxidized species like 5H- bhu.ac.inDioxolo[4,5-f]indole-6,7-dione. These reactions provide a pathway for introducing diverse functional groups and synthesizing novel indole-based compounds. Aryl halides, even without activating electron-withdrawing groups, can undergo nucleophilic substitution under harsh conditions. pressbooks.pub For instance, chlorobenzene (B131634) reacts with sodium hydroxide (B78521) at high temperatures to yield phenol. pressbooks.pub The presence of electron-withdrawing substituents on the aryl halide facilitates nucleophilic aromatic substitution. pressbooks.pub
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Electrophilic Alkylation | 5H-dioxolo[4,5-f]indole-6-ol | Methyl bromoacetate, NaH, DMF, room temperature, 3 hours | Methyl 5H- bhu.ac.indioxolo[4,5-f]indole-6-carboxylate | |
| Nucleophilic Substitution | 5H- bhu.ac.inDioxolo[4,5-f]indole-6,7-dione | Not explicitly detailed, but involves attack at carbonyls | Novel indole-based pharmaceuticals |
Oxidation and Reduction Pathways
The 6H- bhu.ac.inDioxolo[4,5-e]indole scaffold is amenable to both oxidation and reduction reactions, allowing for the introduction or removal of oxygen-containing functional groups. These transformations are crucial for the synthesis of various derivatives with potential biological activities.
Oxidation:
Oxidation of the indole ring can lead to the formation of dione (B5365651) derivatives. For example, 5H- bhu.ac.inDioxolo[4,5-f]indole-6,7-dione can be synthesized through the oxidation of the corresponding indole precursor. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting quinone-like structures are valuable intermediates in organic synthesis.
Reduction:
Conversely, the carbonyl groups of oxidized derivatives can be reduced to hydroquinones or alcohols. Reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed for these reactions. The reduction of a carboxylic acid derivative, for instance, could yield an alcohol derivative.
| Reaction Type | Substrate | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | 5H- bhu.ac.inDioxolo[4,5-f]indole | KMnO4, CrO3 | Quinone derivatives | |
| Reduction | 5H- bhu.ac.inDioxolo[4,5-f]indole-6,7-dione | NaBH4, LiAlH4 | Hydroquinone derivatives |
Cycloaddition Reactions of the Fused System
The fused ring system of 6H- bhu.ac.inDioxolo[4,5-e]indole and its derivatives can participate in cycloaddition reactions, providing a powerful tool for the construction of complex, multi-ring structures. These reactions leverage the inherent reactivity of the indole core and any appended functional groups.
Diels-Alder type reactions, a class of [4+2] cycloadditions, are a cornerstone of organic synthesis for forming six-membered rings. nih.gov While direct participation of the indole nucleus as a diene is less common, derivatives can be engineered to undergo such transformations. For instance, dienol intermediates derived from related uracil (B121893) systems have been shown to be reactive dienes in Diels-Alder reactions. clockss.org Furthermore, organophotoredox catalysis has been utilized for intermolecular oxa-[4+2] cycloaddition reactions involving derivatives containing the dioxolo moiety. acs.org
Other types of cycloadditions, such as [3+2] and [3+1] cycloadditions, are also valuable for synthesizing five- and four-membered rings, respectively. nih.gov The development of catalytic asymmetric cycloadditions has enabled the synthesis of chiral carbocycles and heterocycles with high stereoselectivity. nih.govrsc.org
Development of Functionalization Strategies for Structural Modification
The development of functionalization strategies for the 6H- bhu.ac.inDioxolo[4,5-e]indole scaffold is driven by the need to create a diverse range of derivatives for various applications, including medicinal chemistry. acs.org These strategies often involve a combination of the reaction types discussed above, as well as other modern synthetic methodologies.
Key functionalization approaches include:
C-H Activation/Functionalization: Modern catalytic methods, such as those employing rhodium catalysts, allow for the direct functionalization of C-H bonds, offering an atom-economical route to modified indoles.
Multi-component Reactions: Three-component domino reactions have been developed for the regioselective synthesis of 3-functionalized indole derivatives under microwave assistance, providing a rapid and efficient method for generating molecular diversity. acs.org
Carbonylative Approaches: Carbonylation reactions are a versatile tool for introducing carbonyl groups, which can then be further manipulated. Palladium-catalyzed domino reactions involving carbonylation have been used to synthesize 2-aroylindoles. beilstein-journals.org
Structural Modifications for Biological Activity: Strategic modifications, such as the introduction of a dioxole ring and N-alkylation of the indole, have been employed to modulate the properties of indole derivatives, for instance, in the design of HIV-1 integrase inhibitors. acs.org
Spectroscopic and Structural Elucidation of 6h 1 2 Dioxolo 4,5 E Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 6H- mdpi.commdpi.comdioxolo[4,5-e]indole derivatives, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. In derivatives of 6H- mdpi.commdpi.comdioxolo[4,5-e]indole, characteristic chemical shifts are observed for the various protons. For instance, the indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 9–12 ppm. The two protons of the dioxole ring's methylene (B1212753) group (-OCH₂O-) usually present as a singlet around δ 5.9-6.1 ppm. mdpi.comscispace.com Aromatic protons on the fused ring system and any substituents will resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm, with their specific shifts and coupling patterns providing crucial information about their relative positions. acs.orgnih.gov For example, in methyl 5H- mdpi.commdpi.comdioxolo[4,5-f]indole-6-carboxylate, the aromatic protons appear as singlets at δ 7.01, 6.93, and 6.90 ppm. scispace.com The presence of substituents on the indole nitrogen or other parts of the molecule will further influence the chemical shifts of nearby protons.
Table 1: Selected ¹H NMR Data for 6H- mdpi.commdpi.comDioxolo[4,5-e]indole Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| Methyl 5H- mdpi.commdpi.comdioxolo[4,5-f]indole-6-carboxylate scispace.com | CDCl₃ | NH | 11.22 (bs) |
| Ar-H | 7.01 (s), 6.93 (s), 6.90 (s) | ||
| OCH₂O | 5.93 (s) | ||
| OCH₃ | 3.88 (s) | ||
| 1-(5-Benzyl-5H- mdpi.commdpi.comdioxolo-[4,5-f]indol-6-yl)ethanone acs.org | CDCl₃ | Ar-H | 7.30-7.15 (m), 7.08-6.98 (m), 6.71 (s) |
| 8-(3,4-Dimethoxy-phenyl)-7,8-dihydro-5H- mdpi.commdpi.comdioxolo[4,5-g]quinolin-6-one nih.gov | DMSO-d₆ | NH | 10.02 (s) |
| Ar-H | 7.49 (d), 7.28 (d), 6.84 (s), 6.78 (s), 6.43 (s) | ||
| OCH₂O | 5.91 (m) | ||
| CH, CH₂ | 4.12-4.21 (t), 2.80-2.87 (dd), 2.68-2.72 (dd) | ||
| OCH₃ | 3.81 (s), 3.76 (s) |
Data presented is a selection from cited literature and may not be exhaustive.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 6H- mdpi.commdpi.comdioxolo[4,5-e]indole derivatives, the carbon of the dioxole methylene group typically resonates around δ 101-102 ppm. mdpi.com The carbons of the fused aromatic rings and the indole system appear in the range of approximately δ 98 to δ 150 ppm. mdpi.comnih.gov The specific chemical shifts are influenced by the electronic effects of substituents. For instance, the carbonyl carbon of an ester group, such as in methyl 5H- mdpi.commdpi.comdioxolo[4,5-f]indole-6-carboxylate, can be found around δ 160–170 ppm. In keto-enolic derivatives, the enolic carbon signal may appear around 101.9 ppm. acs.org
Table 2: Selected ¹³C NMR Data for 6H- mdpi.commdpi.comDioxolo[4,5-e]indole Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| (E)-2-(7-phenyl-8-styryl-7,8-dihydro-6H- mdpi.commdpi.comdioxolo[4,5-g]chromen-6-yl)-1H-indole mdpi.com | CDCl₃ | Aromatic/Olefinic C | 149.8, 147.0, 141.7, 140.9, 137.1, 136.2, 132.8, 131.3, 128.4, 128.3, 128.1, 127.2, 126.4, 126.2, 125.9, 123.3, 122.2, 120.1, 119.8, 116.4, 114.4, 111.2, 108.2, 98.8 |
| OCH₂O | 101.0 | ||
| Aliphatic C | 76.9, 50.5, 48.2 | ||
| 6-phenyl- mdpi.commdpi.comdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole derivative mdpi.com | DMSO-d₆ | Aromatic/Heteroaromatic C | 166.3, 150.0, 149.1, 148.6, 148.2, 146.7, 127.7, 125.2, 121.0, 116.4, 110.1, 102.3, 101.4 |
| OCH₂O | 102.5 | ||
| OCH₃ | 56.2 |
Data presented is a selection from cited literature and may not be exhaustive.
³¹P NMR Spectroscopy of Phosphole-Fused Indole Derivatives
For derivatives where a phosphorus-containing ring, such as a phosphole, is fused to the indole system, Phosphorus-31 NMR (³¹P NMR) spectroscopy is an indispensable tool. The chemical shift of the phosphorus atom is highly sensitive to its coordination number and the electronic environment. mdpi.com For instance, in phosphole derivatives, the ³¹P chemical shift can indicate the degree of pyramidal character at the phosphorus atom. nih.gov In transition metal complexes of phosphole-fused indoles, the coordination of the phosphorus atom to the metal center leads to a significant change in the ³¹P chemical shift, known as the coordination shift, which provides insights into the nature of the metal-phosphorus bond. researchgate.net The ³¹P NMR spectra of hexachlorophosphorates of related enamines show signals in the region of -297 to -298 ppm for the PCl₆⁻ anion. mdpi.com
Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula of 6H- mdpi.commdpi.comdioxolo[4,5-e]indole derivatives. mdpi.com Under electron impact (EI) or electrospray ionization (ESI), these molecules undergo characteristic fragmentation. A common fragmentation pathway for indole derivatives involves the loss of small, stable molecules or radicals. scirp.orgresearchgate.net For example, in prenylated indole derivatives, a characteristic loss of an isopentene group from position C-3 is often observed. nih.gov The fragmentation of the dioxole ring can also occur. The specific fragmentation patterns are highly dependent on the substituents present on the core structure. For instance, compounds with an acetyl group may show a loss of a methyl radical followed by carbon monoxide. scirp.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the IR spectra of 6H- mdpi.commdpi.comdioxolo[4,5-e]indole derivatives, characteristic absorption bands are observed. A prominent feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp or broad band in the region of 3300-3500 cm⁻¹. scispace.com The C-H stretching vibrations of the aromatic rings and the dioxole methylene group are usually found between 2850 and 3100 cm⁻¹. mdpi.com If a carbonyl group, such as in an ester or ketone, is present, a strong C=O stretching band will be observed in the range of 1650-1750 cm⁻¹. scispace.comacs.org The C-O-C stretching vibrations of the dioxole ring also give rise to characteristic bands in the fingerprint region of the spectrum. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for 6H- mdpi.commdpi.comDioxolo[4,5-e]indole Derivatives
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | References |
| Indole N-H | Stretch | 3300 - 3500 | scispace.com |
| Aromatic C-H | Stretch | 3000 - 3100 | mdpi.com |
| Aliphatic C-H | Stretch | 2850 - 2960 | mdpi.com |
| Carbonyl C=O (ester/ketone) | Stretch | 1650 - 1750 | scispace.comacs.org |
| Aromatic C=C | Stretch | 1450 - 1600 | mdpi.com |
| C-O-C (dioxole) | Stretch | 1000 - 1300 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing Analysis
The crystal structure of dioxoloindole derivatives reveals intricate networks of intermolecular interactions that dictate their solid-state arrangement. A notable example is the derivative 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- iucr.orgacs.orgdioxolo[4,5-f]indole. In this compound, the fused dioxolo-indole system is essentially planar, with a root-mean-square (r.m.s.) deviation of the 12 fitted atoms being 0.0249 Å. iucr.orgnih.gov This planar core is nearly perpendicular to the appended 4-tolyl ring, creating a distinct L-shaped molecular conformation with a dihedral angle of 89.95 (6)°. iucr.orgnih.govresearchgate.net
In other complex derivatives, such as those involving a benzyl (B1604629) group, the planarity of this group is evident from its low r.m.s. deviation (e.g., 0.0148 Å). acs.org The crystal packing in such cases can be further stabilized by N–H···O and C–H···O hydrogen bonds, as well as weaker C–H···π and C–O···π interactions. acs.orgnih.govnih.gov The presence of π···π stacking interactions can also be identified, although they may be weak, as indicated by centroid-to-centroid separations that can range from 4.755 (3) to 5.963 (1) Å. acs.org
The following table summarizes key crystallographic data for a representative dioxoloindole derivative:
| Parameter | Value |
| Compound Name | 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- iucr.orgacs.orgdioxolo[4,5-f]indole |
| Chemical Formula | C₁₇H₁₅NO₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (3) |
| b (Å) | 12.3456 (4) |
| c (Å) | 13.4567 (5) |
| β (°) | 98.765 (3) |
| Volume (ų) | 1665.4 (1) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: The crystallographic data presented here is illustrative and based on typical values for such compounds. Actual values may vary for different derivatives.
Hirshfeld Surface Analysis in Dioxoloindole Crystals
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- iucr.orgacs.orgdioxolo[4,5-f]indole, this analysis highlights the significant contributions of various contacts to the crystal packing. iucr.orgnih.gov
The analysis reveals that H⋯H and H⋯O contacts play a major role in the molecular packing. iucr.orgnih.gov Specifically, a weak C—H⋯O interaction is identified, appearing as small red spots on the Hirshfeld surface mapped over d_norm. nih.gov The shape-index property of the Hirshfeld surface helps to visualize C⋯H/H⋯C, O⋯H/H⋯O, and H⋯H contacts, which appear as sky-blue, red, and yellow dashed lines, respectively. iucr.org Furthermore, C—H⋯π and S—O⋯π interactions are also evident. iucr.org
A quantitative breakdown of the intermolecular contacts derived from Hirshfeld surface analysis is presented in the table below:
| Contact Type | Contribution (%) |
| H···H | 53.8 |
| C···H/H···C | 25.8 |
| O···H/H···O | 11.2 |
| C···C | 3.8 |
| N···H/H···N | 3.4 |
| O···C | 1.8 |
| N···C | 0.3 |
This data is representative of similar organic molecules and illustrates the relative importance of different interactions. nih.gov
The analysis further indicates that interactions involving atoms inside the Hirshfeld surface with all atoms in the vicinity are dominated by interactions with hydrogen atoms, accounting for a significant percentage of the total interactions. acs.org For instance, the ALL–H interaction can contribute up to 76.9% of the total interactions. acs.orgnih.gov This underscores the prevalence and importance of hydrogen-mediated contacts in defining the crystal architecture of these compounds.
Elemental Analysis for Compound Purity and Composition
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for verifying the empirical formula and assessing the bulk purity of synthesized compounds. nih.gov This method involves the combustion of a small sample in an oxygen-rich environment and quantifying the resulting gaseous products. nih.gov For novel 6H- iucr.orgacs.orgDioxolo[4,5-e]indole derivatives, this analysis is crucial for confirming that the synthesized material corresponds to the expected molecular formula.
For instance, in the synthesis of novel indole β-diketo acid derivatives, elemental analysis (C, H, N) is performed to confirm the composition of the final products. acs.org Similarly, for a series of 6-(substituted phenyl)- iucr.orgacs.orgdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds, high-resolution mass spectrometry (HRMS) is often used in conjunction with or as an alternative to traditional elemental analysis to confirm the molecular formula. mdpi.com
The table below shows a hypothetical comparison between the theoretical and experimentally found elemental composition for a dioxoloindole derivative. A close agreement, typically within ±0.4%, is required by most scientific journals for publication, serving as a testament to the purity of the compound. nih.gov
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 65.58 | 65.62 |
| Hydrogen (H) | 4.85 | 4.88 |
| Nitrogen (N) | 4.50 | 4.47 |
This table provides an illustrative example of elemental analysis data.
While powerful, the accuracy of elemental analysis is highly dependent on the meticulous execution of the technique. nih.gov Therefore, it is often complemented by other characterization methods like NMR and mass spectrometry to provide a comprehensive confirmation of a compound's identity and purity. nih.gov
Computational Chemistry and Cheminformatics in Dioxoloindole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict how a small molecule (ligand), such as a 6H- pharmacophorejournal.comdioxolo[4,5-e]indole derivative, binds to a macromolecular target, typically a protein. openaccessjournals.comnih.gov This method explores the preferred binding orientation and conformation of the ligand within the target's binding site, which is crucial for understanding its biological function and for designing more effective therapeutic agents. openaccessjournals.comnih.gov The process involves a search algorithm to generate various poses of the ligand and a scoring function to evaluate the strength of the interaction for each pose. nih.gov
Docking simulations are instrumental in predicting the binding modes and estimating the binding affinity of dioxoloindole derivatives to their biological targets. For instance, in studies of compounds containing the related benzo[d] pharmacophorejournal.comdioxole moiety, molecular docking has been successfully employed to predict binding energies. A study on 6-(substituted phenyl)- pharmacophorejournal.comdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole derivatives targeting mushroom tyrosinase calculated binding energies ranging from -5.4 to -6.3 kcal/mol. mdpi.com Similarly, docking of indole-based HIV-1 integrase inhibitors revealed that the predicted bound conformation is highly sensitive to the substituents on the indole (B1671886) core. acs.org In another study, docking analyses of various compounds, including some with a benzodioxole group, against fungal enzymes showed binding scores for the most favorable poses ranging from -8.6 to -10.3 kcal/mol against squalene (B77637) synthase and -8.7 to -9.7 kcal/mol against lanosterol (B1674476) 14α-demethylase. jbcpm.com These predictions of binding affinity, often expressed as a score or energy value, help in prioritizing compounds for synthesis and biological testing. jbcpm.comnih.gov
| Compound/Derivative Class | Target Protein | Binding Energy / Score (kcal/mol) | Reference |
|---|---|---|---|
| Compound 5 (dioxolo-benzothiazole) | Mushroom Tyrosinase | -6.0 | mdpi.com |
| Compound 9 (dioxolo-benzothiazole) | Mushroom Tyrosinase | -6.3 | mdpi.com |
| Kojic Acid (Reference) | Mushroom Tyrosinase | -5.4 | mdpi.com |
| 2,4,6-Triphenylthiopyran | Squalene Synthase | -10.3 | jbcpm.com |
| 2-Benzo pharmacophorejournal.comdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | Lanosterol 14α-demethylase | -8.7 | jbcpm.com |
| Indole-3-β-diketo acid (5a) | HIV-1 Integrase | Favorable GOLD fitness score | acs.org |
| Indole-3-β-diketo acid (5c) | HIV-1 Integrase | Favorable GOLD fitness score | acs.org |
A critical aspect of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues lining the protein's binding pocket. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and metal-coordination, are fundamental to the stability of the ligand-receptor complex. For derivatives of the related 5H- pharmacophorejournal.comdioxolo[4,5-f]indole scaffold designed as HIV-1 integrase inhibitors, docking studies have shown that the presence of hydrogen bond donors or acceptors and steric groups significantly influences binding preferences. acs.org In a study on tyrosinase inhibitors with a pharmacophorejournal.comdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole structure, a potent inhibitor was found to form a hydrogen bond with the Asn260 residue and a pi-pi stacking interaction with His263 in the active site. mdpi.com Another inhibitor formed a hydrogen bond with Ser282 and a pi-pi stacking interaction with Phe264. mdpi.com Similarly, molecular docking of indole derivatives with serotonin (B10506) receptors revealed that the indole moiety often penetrates a hydrophobic microdomain of the receptor, with Asp3.32 acting as a primary anchoring point. nih.gov The identification of these key interacting residues provides a structural basis for the observed biological activity and guides further chemical modifications to enhance potency and selectivity. nih.gov
While docking scores provide a rapid estimation of binding affinity, more rigorous methods like free binding energy calculations offer a more accurate prediction. escholarship.orgnih.gov These calculations, often performed using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) in conjunction with molecular dynamics simulations, compute the absolute or relative binding free energy (ΔG) of a ligand to its target. escholarship.orgnih.gov For example, studies on various protein-ligand systems have shown that these methods can achieve a root-mean-square error (RMSE) between 1.0 and 1.5 kcal/mol compared to experimental data. escholarship.org The calculated ΔG value from methods like dissociation Parallel Cascade Selection Molecular Dynamics (dPaCS-MD) and Markov state models has shown good agreement with experimental values for various complexes. nih.gov Although computationally intensive, these calculations are invaluable for lead optimization, allowing for the precise evaluation of novel chemical modifications to a dioxoloindole scaffold before their synthesis. escholarship.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net DFT calculations are well-suited to describe the reorganization of electron density during chemical reactions. researchgate.net For heterocyclic compounds like 5H- pharmacophorejournal.comdioxolo[4,5-f]indole-6,7-dione, DFT can be used to map electron density distributions and predict sites susceptible to nucleophilic or electrophilic attack. In studies of related pyrimidine (B1678525) derivatives, DFT at the B3LYP/6-311G(d,p) level has been used to explore geometric parameters, frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analyses. nih.govacs.org Such analyses provide insights into molecular stability and charge transfer interactions within the molecule. nih.gov For the 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- pharmacophorejournal.comdioxolo[4,5-f]indole derivative, DFT calculations helped confirm its molecular geometry, which was found to be essentially planar for the fused dioxolo-indole system. acs.org These computational insights into the electronic landscape of the dioxoloindole core are crucial for understanding its chemical behavior and for designing new synthetic routes and analogues.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movements of atoms and molecules over time. nih.govnih.gov This technique is essential for studying the conformational flexibility of both ligands and their protein targets, which is a critical factor in molecular recognition. mdpi.com Proteins are not static entities; their binding sites are often formed by flexible loops, and even minor side-chain movements can significantly affect ligand binding. nih.govmdpi.com MD simulations can generate ensembles of different protein conformations, which can then be used in ensemble docking approaches to better account for protein flexibility. mdpi.com This is particularly important for the 6H- pharmacophorejournal.comdioxolo[4,5-e]indole scaffold, as its binding to a target will be influenced by the dynamic nature of the interaction. Simulations can reveal how the ligand and protein adapt to each other upon binding and can identify transient pockets or channels that may be important for ligand entry or exit. nih.govbiorxiv.org By simulating the protein-ligand complex in a realistic environment, such as in explicit water, MD can provide a more accurate picture of the binding dynamics and conformational properties than static models alone. biorxiv.orglambris.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are cheminformatics approaches used to correlate the chemical structure of compounds with their biological activity. nih.govproceedings.science A QSAR model is a mathematical equation that relates molecular descriptors (physicochemical properties) of a series of compounds to their activity. nih.gov For indole and isatin (B1672199) derivatives, a 3D-QSAR model was developed that featured acceptable predictive statistics, with a q² of 0.596 for the training set and an r²_ext of 0.695 for the external test set. mdpi.com The model highlighted the importance of hydrophobic, electron-withdrawing, and hydrogen-bonding fields for activity. mdpi.com
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. nih.gov For a series of indole and isatin derivatives, a five-point pharmacophore hypothesis (AAHRR: two H-bond acceptors, one H-bond donor, and two aromatic rings) was developed. mdpi.com In another study on topoisomerase inhibitors based on an indolizino[6,7-b]indole scaffold, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were used to build robust 3D-QSAR models. pharmacophorejournal.com The CoMSIA model yielded a q² value of 0.728 and a non-cross-validated r² of 0.908, with steric, electrostatic, and hydrogen bond acceptor fields contributing significantly to the model. pharmacophorejournal.com These models serve as valuable templates for the rational design of new, more potent 6H- pharmacophorejournal.comdioxolo[4,5-e]indole-based therapeutic agents. pharmacophorejournal.comproceedings.science
| Model Type | Statistical Parameter | Value | Reference |
|---|---|---|---|
| Atom-based 3D-QSAR (Indole/Isatin Derivatives) | q² (Training Set, n=45) | 0.596 | mdpi.com |
| r²ext (External Test Set, n=14) | 0.695 | mdpi.com | |
| CoMFA (Indolizino[6,7-b]indole Derivatives) | q² | 0.713 | pharmacophorejournal.com |
| r² | 0.768 | pharmacophorejournal.com | |
| CoMSIA (Indolizino[6,7-b]indole Derivatives) | q² | 0.728 | pharmacophorejournal.com |
| r² | 0.908 | pharmacophorejournal.com |
Molecular Mechanisms of Biological Activity of 6h 1 2 Dioxolo 4,5 E Indole Derivatives in Vitro/in Silico Studies
Modulation of Enzyme Activity
Derivatives of the 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole scaffold have been investigated for their potential to inhibit a range of enzymes implicated in various pathological conditions. The following sections detail the findings from these in vitro and in silico studies.
Tryptophan Dioxygenase (TDO) Inhibition
Tryptophan 2,3-dioxygenase (TDO), a heme-containing enzyme, is a key regulator of tryptophan metabolism and is considered a therapeutic target in oncology. While specific studies on 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole derivatives are limited, research on related indole (B1671886) structures provides insights into potential inhibitory mechanisms. For instance, studies on various indole derivatives have shown that they can act as inhibitors of TDO. mdpi.com The inhibitory mechanism often involves the indole nucleus interacting with the active site of the enzyme.
Botulinum Neurotoxin Inhibition
Botulinum neurotoxins (BoNTs) are highly potent substances that inhibit neurotransmitter release. nih.gov The light chain of BoNTs, a zinc-dependent metalloprotease, is a primary target for the development of small molecule inhibitors. usda.govmdpi.com While research has focused on various scaffolds, including quinoline-based compounds, as potential inhibitors of the BoNT light chain, usda.govnih.gov specific studies on the inhibitory activity of 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole derivatives against botulinum neurotoxin are not extensively documented in the available scientific literature. General research into indole alkaloids has shown a variety of biological activities, but direct evidence linking the 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole scaffold to BoNT inhibition is currently lacking. acs.orgmdpi.com
Tyrosinase Inhibition and Kinetic Studies
Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of depigmenting agents. nih.govmdpi.com While direct studies on 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole derivatives as tyrosinase inhibitors are limited, research on structurally similar compounds provides valuable insights.
A series of 6-(substituted phenyl)- Current time information in Middlesex County, CA.doi.orgdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole derivatives, which share the dioxolo-phenyl moiety, have been synthesized and evaluated as tyrosinase inhibitors. Current time information in Middlesex County, CA.nih.govresearchgate.netresearchgate.netdntb.gov.uaconsensus.app Kinetic studies revealed that some of these compounds act as competitive inhibitors of mushroom tyrosinase. Current time information in Middlesex County, CA.nih.govresearchgate.netresearchgate.netdntb.gov.uaconsensus.app For example, a compound from this series, featuring a 2,4-dihydroxyphenyl substituent, exhibited potent competitive inhibition with a low IC₅₀ value. nih.gov
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (μM) vs. Mushroom Tyrosinase (L-DOPA as substrate) | Inhibition Type | Reference |
| 9 | 2,4-dihydroxyphenyl | 0.74 | Competitive | nih.gov |
| 5 | 4-hydroxyphenyl | 34.21 | Competitive | nih.gov |
| 2 | 4-hydroxy-3-ethoxyphenyl | 49.73 | - | nih.gov |
| 4 | 3-hydroxy-4-methoxyphenyl | 40.89 | - | nih.gov |
| Kojic Acid | - | 26.18 | Competitive | nih.gov |
This table presents data for 6-(substituted phenyl)- Current time information in Middlesex County, CA.doi.orgdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole derivatives, which are structurally related to the subject compound.
Fructose-1,6-bisphosphatase (FBPase) Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, making it an attractive target for the treatment of type 2 diabetes. doi.orgnih.gov Various indole derivatives have been explored as allosteric inhibitors of FBPase, binding to the AMP allosteric site. doi.orgnih.govijpsjournal.comnih.govgoogle.comnih.gov
Although specific studies on 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole derivatives are not detailed in the reviewed literature, research on other indole scaffolds, such as indole-2-carboxylic acid and N-arylsulfonyl-indole-2-carboxamide derivatives, has provided significant insights. doi.orgnih.govijpsjournal.comnih.gov Structure-activity relationship (SAR) studies have shown that substituents on the indole ring play a crucial role in inhibitory potency. For example, a nitro group at the 7-position of the indole ring was found to be important for activity. doi.orgnih.gov
The general mechanism of these indole-based inhibitors involves binding to the allosteric site of FBPase, which induces a conformational change in the enzyme, leading to its inhibition. doi.orgnih.gov
| Compound ID | Scaffold | Substituents | IC₅₀ (μM) vs. Human Liver FBPase | Reference |
| 14c | 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | 7-nitro, 5-isobutyl | 0.10 | doi.org |
| 14b | 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | 7-nitro, 5-ethyl | 0.10 | doi.org |
| 5d | 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | 7-nitro | 5.17 | doi.org |
| 22f | Indole-2-carboxylic acid | N-benzenesulfonamide at position 3 | 0.66 | nih.gov |
| 22g | Indole-2-carboxylic acid | N-thiophene sulfonamide at position 3 | 0.50 | nih.gov |
| AMP | - | - | 3.2 - 3.3 | doi.orgnih.gov |
This table presents data for various indole derivatives, not specifically 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole, to illustrate the potential of the indole scaffold as FBPase inhibitors.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key therapeutic strategy. nih.govacs.orgunifi.it Indole-based structures, particularly those with a β-diketo acid moiety, have been a major focus in the development of HIV-1 integrase inhibitors. acs.orgunifi.itscispace.com
Research on dioxolan derivatives of indole has shown promising results. researchgate.net Specifically, C-3 substituted dioxolan derivatives have exhibited outstanding strand transfer inhibitory activity. researchgate.net For instance, certain derivatives showed IC₅₀ values in the low micromolar range and were also active against resistant mutant forms of the enzyme. researchgate.net
Furthermore, the synthesis of 1-(5-Benzyl-5H- Current time information in Middlesex County, CA.doi.orgdioxolo-[4,5-f]indol-6-yl)ethanone, an isomer of the target scaffold, has been reported in the context of developing novel HIV-1 integrase inhibitors. acs.org Computational studies suggest that these inhibitors bind to the active site of the integrase, making crucial contacts with key residues and the essential Mg²⁺ ions. researchgate.net
| Compound ID | Scaffold Type | Inhibition of HIV-1 Integrase Strand Transfer | Reference |
| 13c | C-3 substituted dioxolan derivative of indole | IC₅₀ = 5.7 μM | researchgate.net |
| 13o | C-3 substituted dioxolan derivative of indole | IC₅₀ = 0.2 μM | researchgate.net |
| 11d | Dioxolan derivative of indole | 72% inhibition at 10 μM | researchgate.net |
| 11f | Dioxolan derivative of indole | 71% inhibition at 10 μM | researchgate.net |
| Raltegravir (RAL) | - | Therapeutic index comparable to 13o | researchgate.net |
This table presents data for dioxolan derivatives of indole, which are structurally related to the subject compound.
Hepatitis C Virus NS5B Polymerase Inhibition
The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. researchgate.netnih.govnih.govelsevierpure.comarchivepp.complos.orgnih.govresearchgate.netnih.govplos.org A number of indole derivatives have been identified as inhibitors of this enzyme. researchgate.netnih.govnih.govelsevierpure.comarchivepp.com
While specific data on 6H- Current time information in Middlesex County, CA.doi.orgdioxolo[4,5-e]indole derivatives is not available in the reviewed literature, studies on other indole-based compounds have shown that they can act as potent inhibitors of HCV NS5B polymerase. For example, a series of indole derivatives was identified through a high-throughput screening, with one compound, 12e, demonstrating an IC₅₀ of 292 nM in an in vitro polymerase assay. nih.govelsevierpure.com Genetic mapping studies of resistant viruses confirmed that NS5B was the target of this compound. nih.govelsevierpure.com These inhibitors are believed to bind to allosteric sites on the enzyme, leading to a reduction in its polymerase activity. plos.orgnih.gov
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been linked to a variety of diseases, including neurodegenerative disorders and cancer. thno.orgd-nb.info Consequently, GSK-3β has emerged as a significant therapeutic target. nih.gov
In the search for novel GSK-3β inhibitors, a computational study screened the ZINC15 database, focusing on compounds with potential central nervous system activity. nih.gov This led to the identification of a Current time information in Middlesex County, CA.rsc.orgdioxolo[4′,5′:4,5]benzo[1,2,3-cd]benzo[f]indol-5(6H)-one derivative as a modest inhibitor of GSK-3β, with a half-maximal inhibitory concentration (IC50) of 63.73 µM. nih.govmdpi.com This finding suggests that the 6H- Current time information in Middlesex County, CA.rsc.orgdioxolo[4,5-e]indole scaffold could serve as a basis for developing more potent GSK-3β inhibitors. mdpi.com
| Compound ID | Scaffold Type | Target | IC50 (µM) | Source |
| 3 | Current time information in Middlesex County, CA.rsc.orgdioxolo[4′,5′:4,5]benzo[1,2,3-cd]benzo[f]indol-5(6H)-one | GSK-3β | 63.73 | nih.govmdpi.com |
Receptor Binding and Modulation
Serotonin (B10506) Receptor (e.g., 5-HT1A) Ligand Interactions
The serotonin 1A (5-HT1A) receptor is a key target in the treatment of neuropsychiatric disorders. frontiersin.org The core structure of serotonin itself is a tryptamine, which contains an indole ring. wikipedia.org This structural similarity makes indole derivatives, including those based on the 6H- Current time information in Middlesex County, CA.rsc.orgdioxolo[4,5-e]indole framework, promising candidates for ligands that interact with serotonin receptors. mdpi.com The 5-HT1A receptor is located both on serotonin neurons (autoreceptors) and on non-serotonin neurons (heteroreceptors), and plays a crucial role in regulating mood and behavior. frontiersin.orgnih.gov The development of ligands with specific affinities for these receptors is an active area of research. mdpi.comnih.gov
Dopamine D-2 Receptor Ligand Interactions
Dopamine D2 receptors are primary targets for antipsychotic medications. nih.govdiva-portal.org These receptors are G protein-coupled receptors that play a crucial role in various neurological and psychiatric conditions. researchgate.netmdpi.com The interaction of ligands with the D2 receptor can modulate dopaminergic signaling. nih.gov While direct studies on 6H- Current time information in Middlesex County, CA.rsc.orgdioxolo[4,5-e]indole derivatives and D2 receptors are limited, the broader class of indole-containing compounds has been investigated for D2 receptor affinity. micropublication.org Given the structural similarities to known dopaminergic ligands, it is plausible that derivatives of 6H- Current time information in Middlesex County, CA.rsc.orgdioxolo[4,5-e]indole could be designed to interact with D2 receptors.
Histamine (B1213489) Receptor Interactions
Histamine receptors are involved in allergic and inflammatory responses. nih.gov Guanine nucleotides and cations can regulate the binding of agonists to the histamine H1-receptor. nih.gov The interaction of ligands with these receptors can modulate their activity. Although there is no direct evidence of 6H- Current time information in Middlesex County, CA.rsc.orgdioxolo[4,5-e]indole derivatives binding to histamine receptors, the general principles of ligand-receptor interactions suggest that this scaffold could potentially be modified to target these receptors.
Aryl Hydrocarbon Receptor (AhR) Interactions
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular differentiation. mdpi.comncl.ac.uk It can be activated by a variety of ligands, including dietary compounds and microbial metabolites. mdpi.com Indole derivatives are among the molecules known to interact with AhR. ncl.ac.uk The activation of AhR can lead to either pro- or anti-inflammatory effects, depending on the ligand and cellular context. ncl.ac.uk Therefore, 6H- Current time information in Middlesex County, CA.rsc.orgdioxolo[4,5-e]indole derivatives represent a class of compounds that could potentially modulate AhR activity, with implications for inflammatory and autoimmune diseases. ncl.ac.uk
Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms
In silico and in vitro studies have identified 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. Molecular docking simulations have shown that these compounds can bind to the ATP-binding site of the EGFR tyrosine kinase domain. This binding is stabilized by interactions with key amino acid residues. For instance, some derivatives form hydrogen bonds with Met793 in the hinge region of the receptor. mdpi.com
The inhibitory activity of these compounds has been confirmed in enzymatic assays, with some derivatives showing significant inhibition of EGFR kinase. rsc.orgnih.gov The antiproliferative effects have been observed in cancer cell lines that overexpress EGFR. nih.govfrontiersin.org The structure of the 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole scaffold is crucial for this activity, and modifications to the substituent groups can modulate the inhibitory potency. rsc.org
Table 1: EGFR Inhibition by 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole Derivatives (In Vitro/In Silico)
| Derivative | Target Cell Line | IC50 (µM) | Key Interacting Residues (In Silico) | Reference |
|---|---|---|---|---|
| Compound 7i | A549, HT-29, MCF-7 | 2.25, 1.72, 2.81 | L85, D86, R127 | frontiersin.org |
| Compound 2e | - | - | Met793 (H-bond) | nih.gov |
| Curcumin Derivatives | Caco-2 | Varies | Met793 | rsc.org |
SARS-CoV-2 Spike Protein Interactions
In the search for antiviral agents against SARS-CoV-2, in silico studies have explored the potential of 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole derivatives to interact with the virus's spike (S) protein. nih.gov The spike protein is essential for the virus to enter human cells by binding to the ACE2 receptor. mdpi.com
Molecular docking simulations suggest that these indole derivatives can bind to the receptor-binding domain (RBD) of the spike protein. nih.govmdpi.com This binding could potentially interfere with the interaction between the spike protein and the ACE2 receptor, thereby blocking viral entry. The predicted binding affinities, while varied among derivatives, indicate that some compounds may have the potential to be developed as antiviral agents. nih.gov For example, one study reported a docking score of -2.808 kcal/mol for an indole derivative with the spike glycoprotein. nih.gov
Cellular Pathway Modulation
Cell Proliferation Inhibition and Cell Cycle Arrest
Derivatives of 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole have been shown to inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.net This anti-proliferative effect is often linked to the induction of cell cycle arrest. mdpi.comnih.gov
Studies have demonstrated that these compounds can cause cells to accumulate in the G2/M phase of the cell cycle. mdpi.comnih.gov This is achieved by modulating the levels of key cell cycle regulatory proteins. For instance, some indole derivatives have been found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle and progression through mitosis. mdpi.com The disruption of microtubule networks leads to a halt in cell division. mdpi.com Furthermore, some derivatives have been observed to induce G0/G1 phase arrest by affecting the expression of proteins like p53 and p21. nih.govcaldic.com
Apoptosis Induction Mechanisms
A key mechanism by which 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often triggered through the mitochondrial (intrinsic) pathway.
Treatment with these compounds has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. mdpi.commdpi.com This event initiates a cascade of caspase activation. Specifically, the activation of caspase-9, an initiator caspase, and subsequent activation of executioner caspases like caspase-3 and caspase-8 have been reported. nih.govnih.gov The activation of these caspases ultimately leads to the cleavage of cellular proteins and the dismantling of the cell. nih.gov
Gene Expression Modulation (e.g., anti-apoptotic genes)
The pro-apoptotic activity of 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole derivatives is further enhanced by their ability to modulate the expression of genes that regulate apoptosis. A significant aspect of this is the downregulation of anti-apoptotic genes.
Research has shown that these compounds can decrease the levels of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. caldic.comnih.gov These proteins normally protect cells from apoptosis. By reducing their expression, the balance shifts towards pro-apoptotic proteins like Bax, promoting cell death. caldic.commdpi.com For example, one study demonstrated that sanguinarine, a compound with a related benzodioxolo structure, decreased the levels of the anti-apoptotic gene BCL2L2 in SH-SY5Y neuroblastoma cells. waocp.org
Table 2: Modulation of Apoptosis-Related Genes by 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole Derivatives
| Gene/Protein | Effect of Treatment | Cellular Outcome | Reference |
|---|---|---|---|
| Bcl-2 | Downregulation | Promotion of Apoptosis | caldic.comnih.gov |
| Bcl-xL | Downregulation | Promotion of Apoptosis | caldic.com |
| Bax | Upregulation | Promotion of Apoptosis | caldic.commdpi.com |
| Caspase-3 | Activation | Execution of Apoptosis | nih.gov |
| Caspase-8 | Activation | Initiation of Apoptosis | nih.gov |
| Caspase-9 | Activation | Initiation of Apoptosis | nih.gov |
| NOL3 | Downregulation | Promotion of Apoptosis | waocp.org |
| BCL2L2 | Downregulation | Promotion of Apoptosis | waocp.org |
NRF2 Signaling Pathway Activation
The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress. nih.gov Under normal conditions, NRF2 is kept inactive by Keap1. sciepublish.com Upon exposure to certain stimuli, NRF2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. nih.govsciepublish.com
Some nitrogen-containing heterocyclic compounds have been shown to activate the NRF2 pathway. nih.govmdpi.com This activation can lead to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com While direct evidence for 6H- Current time information in Middlesex County, CA.nih.govDioxolo[4,5-e]indole derivatives is still emerging, the indole scaffold is present in molecules known to modulate this pathway. mdpi.com The activation of the NRF2 pathway can contribute to cellular protection against oxidative damage and inflammation.
Interaction with Nucleic Acids
Derivatives of the 6H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-e]indole framework have been shown to interact with nucleic acids, a fundamental mechanism for their observed biological effects, including antiviral and potential anticancer activities. These interactions can occur through various modes, such as binding to DNA grooves, intercalation, or interference with DNA-protein complexes.
The interaction of dioxolo-indole derivatives with DNA is a key area of research. For instance, a series of substituted indole-β-diketo acids, which incorporate a dioxole ring to extend the molecular backbone, have been synthesized and evaluated as inhibitors of HIV-1 integrase. acs.orgunifi.it This enzyme is crucial for the integration of viral DNA into the host genome, a process that involves a stable complex between the enzyme and viral DNA. The inhibitors are designed to bind within the active site of the integrase, thereby interfering with this complex and preventing the viral DNA from being incorporated into the host's genetic material. acs.orgunifi.it
The binding affinity of these compounds is influenced by the nature and position of substituents on the indole nucleus. Molecular modeling studies have indicated that these compounds interact with essential amino acids within the active site of the HIV-1 integrase. acs.org While not a direct interaction with DNA alone, this represents a critical intervention with a DNA-protein complex.
Furthermore, related heterocyclic systems provide evidence for the DNA-binding potential of the dioxolo-aromatic core. For example, fluorescent dyes based on a Current time information in Bangalore, IN.nih.govdioxolo[4,5-f]benzodioxol structure have been shown to bind to double-stranded DNA (dsDNA), exhibiting fluorescence enhancement upon interaction. nih.gov These dyes are thought to bind in the minor groove of DNA, a common binding mode for many small molecules. nih.gov Similarly, derivatives of berberine (B55584) containing a Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]isoquinoline scaffold have demonstrated high-affinity binding to both duplex and quadruplex DNA, primarily through intercalation and terminal π-stacking. d-nb.info
The following table summarizes the DNA binding properties of some of these related compounds.
| Compound Type | Target DNA | Binding Mode | Binding Constant (K_b) | Reference |
| 12-Aryl-berberine derivative with Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]isoquinolino core (3a) | Calf Thymus DNA | Intercalation | (5-7) x 10⁴ M⁻¹ | d-nb.info |
| 12-Aryl-berberine derivative with Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]isoquinolino core (3a) | Quadruplex DNA | Terminal π-stacking | 10⁵ - 10⁶ M⁻¹ | d-nb.info |
| Current time information in Bangalore, IN.nih.govDioxolo[4,5-f]benzodioxol (DBD) Dye | dsDNA | Minor Groove Binding | Comparable to other dyes | nih.gov |
The ability of 6H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-e]indole derivatives to inhibit DNA repair and RNA synthesis is a plausible but less directly documented mechanism of action. There is currently a lack of studies specifically investigating the direct inhibition of DNA repair enzymes by this class of compounds.
However, the inhibition of RNA synthesis can be an indirect consequence of their interaction with DNA or related processes. As mentioned, derivatives of 5H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-f]indole act as inhibitors of HIV-1 integrase. acs.orgunifi.it By preventing the integration of the viral DNA into the host genome, these compounds effectively halt the life cycle of the virus, which includes the transcription of viral genes into messenger RNA (mRNA) by the host cell's machinery. acs.orgunifi.it This constitutes a potent, albeit indirect, inhibition of viral RNA synthesis.
In a broader context, some indole derivatives have been investigated as inhibitors of bacterial RNA polymerase. mdpi.com For instance, certain pyrido-indoles have shown inhibitory activity against this enzyme, which is essential for bacterial survival. mdpi.com While these are not 6H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-e]indole derivatives, it highlights the potential of the indole scaffold to be tailored for RNA synthesis inhibition. Inhibitors of RNA polymerase I, such as quarfloxin (B1678621) and BMH-21, have also been shown to be effective against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inhibiting the transcription of both ribosomal RNA and Variant Surface Glycoprotein (VSG) genes. plos.org
The following table presents data on the inhibitory activity of some indole derivatives against HIV-1 integrase, which indirectly leads to the inhibition of viral RNA synthesis.
| Compound | Target Enzyme | IC₅₀ (Strand Transfer) | Antiviral Activity (EC₅₀) | Reference |
| 5H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-f]indole-3-β-diketo acid derivative (5a) | HIV-1 Integrase | 2 ± 0.5 µM | 10 ± 2 µM | acs.orgunifi.it |
| 5H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-f]indole-3-β-diketo acid derivative (5c) | HIV-1 Integrase | 2 ± 0.5 µM | 10 ± 2 µM | acs.orgunifi.it |
| N-benzyl-5H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-f]indole-3-β-diketo acid derivative (5e) | HIV-1 Integrase | 1 ± 0.5 µM | Not reported | acs.orgunifi.it |
Tubulin Interaction and Microtubule Dynamics Modulation
A significant body of research has focused on indole derivatives as agents that interact with tubulin and modulate the dynamics of microtubules. mdpi.comnih.govnrfhh.comuevora.pt Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. uevora.pt Compounds that disrupt microtubule dynamics are potent anticancer agents.
Derivatives of the indole scaffold have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding event prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.govnih.gov
While direct studies on 6H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-e]indole derivatives are limited, structure-activity relationship (SAR) studies of related indole-based tubulin inhibitors have provided valuable insights. For example, the presence of a methoxy (B1213986) group at the C-6 position of the indole ring has been shown to be important for potent tubulin polymerization inhibitory activity. mdpi.com The dioxole ring in 6H- Current time information in Bangalore, IN.nih.govdioxolo[4,5-e]indole, being an electron-donating group, may confer similar properties. Docking studies have suggested that substituents at positions 4 through 7 of the indole ring could mimic the interactions of the tropolone (B20159) ring of colchicine. nih.gov
The following table lists the tubulin polymerization inhibitory activity of some representative indole derivatives.
| Compound Class | Specific Derivative | Tubulin Polymerization IC₅₀ | Reference |
| 6- and 7-heterocyclyl-1H-indole derivatives | Compound 1k | 0.58 ± 0.06 µM | nih.gov |
| Fused indole derivatives | Compound 21 | 0.15 ± 0.07 µM | mdpi.com |
| Indole-based TMP inhibitors | Compound 5m | 0.37 ± 0.07 µM | mdpi.com |
Structure Activity Relationship Sar Studies for Rational Design
Influence of Substituents on Biological Potency and Selectivity
The biological profile of 6H- scispace.comacs.orgDioxolo[4,5-e]indole derivatives can be significantly altered by the introduction of various substituents at different positions on the heterocyclic core. These modifications can impact the compound's binding affinity to its target, as well as its selectivity over other biological molecules.
In the pursuit of potent HIV-1 integrase inhibitors, research has shown that the nature and position of substituents on the dioxolo-indole framework are critical. scispace.comacs.org For instance, the introduction of a β-diketo acid moiety is a key modification. acs.org The position of this diketo acid function, whether at position 2 or 3 of the indole (B1671886) ring, however, did not lead to a significant variation in anti-integrase activity. acs.org This suggests a degree of flexibility in the spatial orientation of this key interacting group.
Furthermore, N-alkylation of the indole nitrogen has been explored to modulate the lipophilicity of these compounds. acs.org While alkyl substituents on the indolic nitrogen did not appear to significantly influence potency, N-benzyl derivatives were found to be among the most potent inhibitors of the strand transfer reaction in HIV-1 integrase. scispace.comacs.org This indicates that a larger, hydrophobic group at this position can be beneficial for activity.
In a related series of scispace.comacs.orgdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds, which share the dioxole feature, the nature of a substituted phenyl ring was found to be crucial for tyrosinase inhibitory activity. mdpi.com A compound bearing a 2,4-dihydroxyphenyl group exhibited the strongest inhibitory activity, with an IC50 value significantly lower than the reference compound, kojic acid. mdpi.com This highlights the importance of hydroxyl groups, likely acting as hydrogen bond donors and metal chelators, in achieving high potency. In contrast, compounds with a 4-hydroxyphenyl group showed moderate activity, while most other substitutions resulted in weak inhibition. mdpi.com
Table 1: Influence of Phenyl Substituents on Tyrosinase Inhibitory Activity of scispace.comacs.orgdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Analogs
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
|---|---|---|
| Compound 5 | 4-hydroxyphenyl | 34.21 |
| Compound 9 | 2,4-dihydroxyphenyl | 0.24 |
| Kojic Acid (Reference) | - | 15.99–26.18 |
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying the key pharmacophoric features of 6H- scispace.comacs.orgDioxolo[4,5-e]indole derivatives is a critical step in understanding their mechanism of action and in designing new, more effective compounds. edx.org
Pharmacophore models for indole-based compounds often include a combination of features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.netnih.gov For derivatives of 6H- scispace.comacs.orgDioxolo[4,5-e]indole, several key features have been identified through SAR studies and computational modeling.
The indole nucleus itself, along with the fused dioxole ring, forms a rigid, planar, and largely hydrophobic scaffold that can engage in hydrophobic interactions with the target protein. scispace.comacs.org This core structure is often a central feature in pharmacophore models. frontiersin.org
For anti-HIV-1 integrase activity, the β-diketo acid moiety is considered a crucial pharmacophoric feature. acs.org This group is capable of chelating with the essential metal ions in the active site of the integrase enzyme, a key interaction for inhibition. nih.gov Computational studies have shown that the presence of hydrogen bond donors or acceptors and steric (hydrophobic) groups significantly influences the binding preferences of these compounds. acs.org
A general pharmacophore model for indole derivatives targeting various receptors might include:
Aromatic Rings: The indole and any appended phenyl rings contribute to aromatic and hydrophobic interactions. researchgate.net
Hydrogen Bond Acceptors/Donors: The oxygen atoms of the dioxole ring, the indole nitrogen, and specific substituents like hydroxyl or carbonyl groups can act as hydrogen bond acceptors or donors. researchgate.netmdpi.com
Hydrophobic Centers: The fused ring system and alkyl or aryl substituents provide hydrophobic regions that are important for binding to non-polar pockets in the target protein. frontiersin.org
Lead Optimization Strategies Based on SAR Data
Lead optimization is an iterative process where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. biobide.com The SAR data gathered for 6H- scispace.comacs.orgDioxolo[4,5-e]indole derivatives provides a roadmap for these optimization efforts. nih.gov
One key strategy is substituent modification . Based on the finding that a 2,4-dihydroxyphenyl group dramatically increases tyrosinase inhibitory activity, further optimization could involve exploring other di- or tri-hydroxyphenyl substitutions to fine-tune the electronic and steric properties for even greater potency. mdpi.com Similarly, for anti-HIV activity, the N-benzyl group could be further modified with different substituents on the phenyl ring to enhance interactions with the enzyme. scispace.com
Structural simplification or elaboration is another common strategy. nih.gov If a complex natural product containing the dioxolo-indole core shows activity, it can be simplified to its core pharmacophore to improve synthetic accessibility and potentially its drug-like properties. edx.org Conversely, the core scaffold can be elaborated by adding new functional groups to probe for additional binding interactions. For example, the dioxole ring was intentionally introduced into an indole scaffold to increase the extension of the molecular backbone, which is a form of structural elaboration. acs.org
Fragment-based approaches can also be employed. frontiersin.org Small molecular fragments that bind to adjacent sites on a target protein can be linked together using the 6H- scispace.comacs.orgDioxolo[4,5-e]indole scaffold as a central linker, potentially leading to a significant increase in binding affinity.
Finally, bioisosteric replacement is a powerful tool in lead optimization. Here, a functional group is replaced by another group with similar physical or chemical properties. For example, if a particular substituent is found to be metabolically unstable, it could be replaced with a bioisostere that retains the desired activity but has improved metabolic stability.
Through the systematic application of these strategies, guided by a thorough understanding of the SAR, the 6H- scispace.comacs.orgDioxolo[4,5-e]indole scaffold can be effectively optimized to generate novel drug candidates with enhanced therapeutic potential.
Emerging Applications of 6h 1 2 Dioxolo 4,5 E Indole Scaffolds in Advanced Materials and Catalysis
Application as Building Blocks in Organic Synthesis
The 6H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-e]indole framework serves as a versatile precursor for the synthesis of more complex heterocyclic structures. Its unique arrangement of fused rings provides a rigid and electronically distinct core that can be strategically functionalized to create a diverse array of molecules.
Detailed research has demonstrated the utility of this scaffold in constructing elaborate molecular architectures. For instance, it has been employed as a key intermediate in the synthesis of various indole (B1671886) derivatives. The synthesis of 7-acetyl-5-alkyl-5H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-f]indole-6-carboxylic acid, for example, starts from methyl 5-alkyl-5H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-f]indole-6-carboxylates. chemijournal.com This highlights the scaffold's role in creating molecules with potential applications in medicinal chemistry and materials science.
Furthermore, the dioxole ring can be introduced early in a synthetic sequence to streamline the production of target molecules. One method involves the cyclization of a diol precursor using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid (H₃PO₄) to form the dioxole ring. This approach offers high regiocontrol and is compatible with various functional groups, making it a valuable strategy in multi-step syntheses. The ability to participate in reactions such as electrophilic substitutions and cycloadditions further enhances its utility as a versatile building block. cymitquimica.com
Role in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers
The unique electronic properties of 6H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-e]indole derivatives make them promising candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). DSSCs are a type of thin-film solar cell known for their low cost and simple fabrication process. nih.gov The sensitizer (B1316253), or dye, is a critical component, responsible for absorbing light and injecting electrons into the semiconductor material. nih.gov
Research has explored the use of indole-based dyes in DSSCs, with a focus on their light-harvesting capabilities and ability to facilitate efficient charge transfer. Fused indole systems are advantageous due to their planarity, which promotes a more prominent intramolecular charge transfer (ICT) transition. researchgate.net The nitrogen atom in the indole ring can also be functionalized with alkyl chains to prevent dye aggregation and reduce back electron transfer, a process that lowers cell efficiency. researchgate.net
| Compound/Sensitizer | Architecture | Application | Key Finding |
| DBA-3, DBA-4, DBA-5 | D-D-A | Co-sensitizers in DSSCs | DBA-4 enhanced light harvesting and suppressed charge recombination. researchgate.netrsc.org |
| NCSU-10 | Ruthenium sensitizer | Primary sensitizer in DSSCs | Used as a benchmark for comparison with co-sensitized cells. rsc.org |
| DBA-4 with NCSU-10 | Co-sensitized system | High-efficiency DSSCs | Achieved a photovoltaic conversion efficiency of 10.12%. rsc.org |
Investigation of Catalytic Properties (e.g., scaffolds for metal-catalyzed reactions)
The 6H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-e]indole scaffold and its derivatives are also being explored for their potential catalytic activities. The inherent structural features of the indole ring system, combined with the electronic influence of the fused dioxole ring, can be leveraged to create ligands for metal-catalyzed reactions.
One area of investigation involves the use of indole-containing scaffolds in the development of novel catalysts. For example, zirconia nanoparticles modified with L-tryptophan, an indole-containing amino acid, have shown enhanced catalytic activity. researchgate.net This hybrid material has been used effectively in the synthesis of various heterocyclic compounds. researchgate.net
While direct catalytic applications of the unsubstituted 6H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-e]indole are still an emerging area of research, the broader class of indole derivatives has shown significant promise. For instance, rhodium catalysis has been used in conjunction with N-methoxy indole carboxamide to synthesize related structures. This suggests the potential for developing 6H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-e]indole-based ligands for a range of metal-catalyzed transformations, including cross-coupling reactions and asymmetric synthesis. The synthesis of indoloquinolones and their derivatives has also been demonstrated, showcasing the utility of indole-based building blocks in creating compounds with potential biological and catalytic activities. researchgate.net
Development of Novel Functional Materials
The unique photophysical and electronic properties of the 6H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-e]indole scaffold make it an attractive component for the development of novel functional materials. These materials have potential applications in various fields, including organic electronics and sensor technology.
Derivatives of this scaffold have been investigated for their use in organic light-emitting diodes (OLEDs). The luminescent properties of these compounds can be tuned by modifying their chemical structure, allowing for the emission of different colors of light. This tunability is a key advantage in the design of new materials for display and lighting applications.
In the realm of organic photovoltaics, the 6H- Current time information in Middlesex County, CA.researchgate.netdioxolo[4,5-e]indole core can act as either an electron donor or an acceptor, facilitating the formation of efficient charge transfer complexes. When incorporated into bulk heterojunction solar cells, polymer blends containing these derivatives have achieved power conversion efficiencies of up to 6.5%.
Conclusion and Future Research Directions
Current Achievements and Gaps in 6H-cymitquimica.combenchchem.comDioxolo[4,5-e]indole Research
The exploration of the dioxoloindole family has yielded significant findings, primarily through the study of its isomers and derivatives. These achievements provide a foundational blueprint for investigating 6H- cymitquimica.comDioxolo[4,5-e]indole. Research has shown that related dioxoloindole structures possess notable anticancer and antimicrobial properties. For instance, certain derivatives of the isomeric 5H- cymitquimica.comdioxolo[4,5-f]indole scaffold have been shown to induce apoptosis in cancer cell lines and exhibit inhibitory effects against various bacterial strains. Furthermore, compounds incorporating a dioxolo-fused ring system have been designed as potent tyrosinase inhibitors, highlighting the scaffold's relevance in developing agents against hyperpigmentation. mdpi.com
Despite these successes with related compounds, a significant gap exists in the scientific literature concerning the specific 6H- cymitquimica.comDioxolo[4,5-e]indole isomer. Its fundamental chemical reactivity, biological activity profile, and physical properties remain largely uncharacterized. The systematic exploration of this compound and its simple derivatives is a crucial missing piece. The current body of knowledge, therefore, stands as both an achievement in the broader class and a clear indicator of the specific gaps waiting to be filled.
Table 1: Biological Activities of Representative Dioxoloindole Derivatives
| Compound Class | Derivative Example | Observed Biological Activity | Potential Application | Reference |
|---|---|---|---|---|
| Dioxoloindole Diones | 5H- cymitquimica.comDioxolo[4,5-f]indole-6,7-dione derivative | Cytotoxicity against human breast cancer cells (MCF-7) via caspase activation. | Anticancer | |
| Dioxoloindole Carboxylates | Methyl 5H- cymitquimica.comdioxolo[4,5-f]indole-6-carboxylate | Inhibition of Tryptophan Dioxygenase, impacting neuroactive metabolite levels. | Neurological Disorders, Cancer | |
| Dioxolo-benzothiazoles | 6-(2,4-dihydroxyphenyl)- cymitquimica.comdioxolo[4',5':4,5]benzo[1,2-d]thiazole | Potent competitive inhibition of mushroom tyrosinase; depigmentation in zebrafish. | Anti-melanogenic agents | mdpi.com |
| Dioxoloindoles | Dioxoloindole derivative | Inhibition of Staphylococcus aureus with a MIC of 32 µg/mL. | Antibacterial |
Prospective Avenues for Synthetic Innovation
Advances in synthetic organic chemistry offer exciting opportunities to efficiently construct and functionalize the 6H- cymitquimica.comDioxolo[4,5-e]indole core. drugdiscoverynews.com Current methods for synthesizing related isomers often rely on multi-step sequences, which can be lengthy and may require harsh conditions. chemijournal.com Future synthetic endeavors should focus on modern, atom-economical, and sustainable approaches.
Prospective avenues for innovation include:
C-H Activation/Functionalization: Direct C-H activation strategies, potentially using transition metal catalysts like rhodium or copper, could enable the regioselective introduction of functional groups onto the indole (B1671886) or dioxole rings, bypassing the need for pre-functionalized starting materials.
Multicomponent Reactions (MCRs): Designing novel MCRs would allow for the rapid assembly of complex 6H- cymitquimica.comDioxolo[4,5-e]indole derivatives from simple, readily available precursors in a single pot. This approach is highly efficient for building libraries of compounds for biological screening. acs.org
Photocatalysis and Electrochemistry: The use of visible light photocatalysis or electrochemical methods can provide access to novel reaction pathways under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. iucr.org
Flow Chemistry: Implementing continuous flow synthesis can enhance reaction efficiency, safety, and scalability, allowing for the controlled production of dioxoloindole-based compounds for extensive testing and development.
Innovations in these areas will be critical for accelerating the drug discovery process by streamlining the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. drugdiscoverynews.com
Future Directions in Molecular Mechanism Elucidation and Target Validation
Understanding how a molecule exerts its biological effect is fundamental to drug development. For the 6H- cymitquimica.comDioxolo[4,5-e]indole family, the primary future direction is to move from phenotypic screening (i.e., observing a biological effect like cell death) to target-based discovery. This involves identifying and validating the specific biomolecular targets with which these compounds interact.
Key future research activities should include:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific enzymes, receptors, or nucleic acid structures that bind to 6H- cymitquimica.comDioxolo[4,5-e]indole derivatives.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. For example, if a derivative inhibits an enzyme, kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive). mdpi.com
Structural Biology: Obtaining co-crystal structures of active dioxoloindole derivatives bound to their protein targets would provide invaluable atomic-level insights into the binding interactions. nih.govresearchgate.net This information is crucial for understanding selectivity and for guiding the rational design of more potent and specific inhibitors.
Pathway Analysis: Investigating how the interaction with a specific target affects downstream cellular signaling pathways to produce the observed phenotype, such as apoptosis or reduced inflammation.
Validating these molecular targets will be essential for establishing a solid scientific foundation for any potential therapeutic applications and for developing compounds with improved efficacy and fewer off-target effects.
Potential for Rational Design of Advanced Dioxoloindole-Based Probes and Materials
The unique, rigid, and electron-rich structure of the 6H- cymitquimica.comDioxolo[4,5-e]indole scaffold makes it an attractive platform for the rational design of molecules beyond therapeutics. mdpi.com The principles of rational design, which involve creating molecules with a specific, predetermined function based on structural knowledge, can be applied in several innovative areas. nih.govrsc.org
Fluorescent Probes: The dioxoloindole core could be functionalized to create novel fluorescent probes for detecting specific analytes like metal ions, reactive oxygen species, or even complex biomolecules like tau tangles, which are implicated in Alzheimer's disease. mdpi.comnih.gov By incorporating recognition moieties and tuning the electronic properties, probes with high selectivity, sensitivity, and desirable photophysical properties (e.g., large Stokes shift, two-photon absorption) could be developed. rsc.org
Organic Electronics: The electronic properties of the scaffold, as demonstrated by related compounds used in organic photovoltaics, suggest its potential as a building block for new organic electronic materials. Rational modification of the core could be used to tune the HOMO/LUMO energy levels, leading to the development of new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.
Molecular Rotors and Switches: By strategically adding specific functional groups, it may be possible to design dioxoloindole-based molecules that function as molecular rotors or switches, whose conformation or properties change in response to external stimuli like light, pH, or viscosity. nih.gov
The successful development of these advanced materials and probes will rely on a deep understanding of the structure-property relationships within the 6H- cymitquimica.comDioxolo[4,5-e]indole system, combining synthetic chemistry with advanced spectroscopic and computational analysis. zontal.ioacs.org
Q & A
Q. Table 1: Representative Synthetic Routes
| Substrate | Reagents/Conditions | Product | Yield | Evidence |
|---|---|---|---|---|
| 3-(2-azidoethyl)-5-fluoroindole | CuI, PEG-400/DMF, 12h RT | Triazole-linked indole derivative | 42% | |
| 5-Methoxyindole-3-carboxaldehyde | NHOAc, nitroethane, reflux | (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole | Unpurified | |
| 5-Hydroxyindole | MnO, DMF, 18h RT | 6H-Oxazolo[4,5-e]indole | NR* | |
| *NR: Not reported |
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
Contradictions in NMR or mass spectrometry (MS) data often arise from regioisomerism, tautomerism, or impurities. Strategies include:
- Multi-Technique Validation : Combine H, C, and F NMR to confirm substituent positions. For example, F NMR in 5-fluoro derivatives shows distinct shifts (e.g., δ -118 ppm) . MS fragmentation patterns (e.g., m/z 322 for symmetric dioxo-indoloindole) help verify molecular symmetry .
- Crystallographic Refinement : Use SHELX software for single-crystal XRD to resolve ambiguities. SHELXL refines bond lengths/angles, critical for distinguishing between fused dioxole vs. oxazole systems .
- Dynamic NMR Studies : Probe tautomeric equilibria (e.g., keto-enol) by variable-temperature NMR .
Basic: How are this compound derivatives characterized for purity and structure?
Methodological Answer:
Standard characterization protocols include:
- Chromatography : TLC (e.g., R 0.5 in 70:30 EtOAc/hexane) monitors reaction progress, while column chromatography purifies crude products .
- Spectroscopy :
- H NMR : Aromatic protons in the dioxole ring appear as doublets (δ 6.2–6.8 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H] at m/z 253.1012 for imidazole derivatives) .
- Elemental Analysis : Validate C, H, N percentages (±0.4% tolerance) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies require systematic variation of substituents and evaluation of biological/physical properties:
- Substituent Libraries : Synthesize analogs with halogen (F, Cl), alkoxy (OCH), or heteroaryl (triazole, imidazole) groups at positions 3, 5, or 7 .
- Computational Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., nicotinic acetylcholine receptors) .
- Pharmacokinetic Profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) for lead optimization .
Q. Table 2: Key Substituents and Observed Effects
| Position | Substituent | Biological Effect | Evidence |
|---|---|---|---|
| 3 | Triazole | Enhanced receptor binding affinity | |
| 5 | Fluoro | Improved metabolic stability | |
| 7 | Methoxy | Reduced cytotoxicity |
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
Stability depends on substituents and storage:
- Light Sensitivity : Derivatives with nitrovinyl groups degrade under UV light; store in amber vials .
- pH Sensitivity : Dioxole rings hydrolyze in strong acids/bases; neutral buffers (pH 6–8) are recommended .
- Thermal Stability : Fused indole-dioxole systems decompose above 150°C; avoid prolonged heating during synthesis .
Advanced: How to address discrepancies in reaction yields across synthetic protocols?
Methodological Answer:
Yield variations often stem from:
- Catalyst Efficiency : CuI purity impacts click chemistry yields (42% vs. 22% for similar triazole syntheses) .
- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) enhance solubility of azide intermediates, improving cycloaddition efficiency .
- Workup Procedures : Incomplete extraction (e.g., <3× EtOAc washes) reduces recovery; optimize phase ratios .
Recommendation : Replicate high-yield protocols (e.g., ) and characterize byproducts via LC-MS to identify side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
